1: Deutschländer AB. Treatment with istradefylline for postural abnormalities in Parkinson's disease. Neurol Neurochir Pol. 2019;53(4):239-241. doi: 10.5603/PJNNS.2019.0038. PubMed PMID: 31469906.
2: Fujioka S, Yoshida R, Nose K, Hayashi Y, Mishima T, Fukae J, Kitano K, Kikuchi H, Tsuboi Y. A new therapeutic strategy with istradefylline for postural deformities in Parkinson's disease. Neurol Neurochir Pol. 2019;53(4):291-295. doi: 10.5603/PJNNS.a2019.0036. Epub 2019 Aug 23. PubMed PMID: 31441493.
3: Iijima M, Orimo S, Terashi H, Suzuki M, Hayashi A, Shimura H, Mitoma H, Kitagawa K, Okuma Y. Efficacy of istradefylline for gait disorders with freezing of gait in Parkinson's disease: A single-arm, open-label, prospective, multicenter study. Expert Opin Pharmacother. 2019 Aug;20(11):1405-1411. doi: 10.1080/14656566.2019.1614167. Epub 2019 May 28. PubMed PMID: 31039621.
4: Nagayama H, Kano O, Murakami H, Ono K, Hamada M, Toda T, Sengoku R, Shimo Y, Hattori N. Effect of istradefylline on mood disorders in Parkinson's disease. J Neurol Sci. 2019 Jan 15;396:78-83. doi: 10.1016/j.jns.2018.11.005. Epub 2018 Nov 5. PubMed PMID: 30423541.
5: Takahashi M, Fujita M, Asai N, Saki M, Mori A. Safety and effectiveness of istradefylline in patients with Parkinson's disease: interim analysis of a post-marketing surveillance study in Japan. Expert Opin Pharmacother. 2018 Oct;19(15):1635-1642. doi: 10.1080/14656566.2018.1518433. Epub 2018 Oct 3. PubMed PMID: 30281377.
6: Yasuda Y. Reversible istradefylline-induced pleurothotonus in a patient with Parkinson's disease: A case report and literature review. eNeurologicalSci. 2018 Sep 10;13:5-7. doi: 10.1016/j.ensci.2018.09.001. eCollection 2018 Dec. PubMed PMID: 30258991; PubMed Central PMCID: PMC6153187.
7: Ishibashi K, Miura Y, Wagatsuma K, Toyohara J, Ishiwata K, Ishii K. Occupancy of adenosine A(2A) receptors by istradefylline in patients with Parkinson's disease using (11)C-preladenant PET. Neuropharmacology. 2018 Dec;143:106-112. doi: 10.1016/j.neuropharm.2018.09.036. Epub 2018 Sep 22. PubMed PMID: 30253174.
8: Torti M, Vacca L, Stocchi F. Istradefylline for the treatment of Parkinson's disease: is it a promising strategy? Expert Opin Pharmacother. 2018 Nov;19(16):1821-1828. doi: 10.1080/14656566.2018.1524876. Epub 2018 Oct 11. Review. PubMed PMID: 30232916.
9: Kataoka H, Sugie K. Does istradefylline really have a dystonic mechanism? J Neurol Sci. 2018 May 15;388:233-234. doi: 10.1016/j.jns.2018.03.020. Epub 2018 Mar 14. PubMed PMID: 29559176.
10: Suzuki K, Miyamoto T, Miyamoto M, Uchiyama T, Hirata K. Authors' reply to the comments of Kataoka et al. regarding "Could istradefylline be a treatment option for postural abnormalities in mid-stage Parkinson's disease?" J Neurol Sci. 2018 May 15;388:235-236. doi: 10.1016/j.jns.2018.03.019. Epub 2018 Mar 14. PubMed PMID: 29555107.
11: Nuermaimaiti M, Oyama G, Kasemsuk C, Hattori N. Istradefylline for Restless Legs Syndrome Associated with Parkinson's Disease. Tremor Other Hyperkinet Mov (N Y). 2018 Jan 8;8:521. doi: 10.7916/D86H5R1H. eCollection 2018. PubMed PMID: 29423337; PubMed Central PMCID: PMC5803507.
12: Suzuki K, Miyamoto T, Miyamoto M, Uchiyama T, Hirata K. Could istradefylline be a treatment option for postural abnormalities in mid-stage Parkinson's disease? J Neurol Sci. 2018 Feb 15;385:131-133. doi: 10.1016/j.jns.2017.12.027. Epub 2017 Dec 24. PubMed PMID: 29406892.
13: Sako W, Murakami N, Motohama K, Izumi Y, Kaji R. The effect of istradefylline for Parkinson's disease: A meta-analysis. Sci Rep. 2017 Dec 21;7(1):18018. doi: 10.1038/s41598-017-18339-1. PubMed PMID: 29269791; PubMed Central PMCID: PMC5740127.
14: Orr AG, Lo I, Schumacher H, Ho K, Gill M, Guo W, Kim DH, Knox A, Saito T, Saido TC, Simms J, Toddes C, Wang X, Yu GQ, Mucke L. Istradefylline reduces memory deficits in aging mice with amyloid pathology. Neurobiol Dis. 2018 Feb;110:29-36. doi: 10.1016/j.nbd.2017.10.014. Epub 2017 Oct 31. PubMed PMID: 29100987; PubMed Central PMCID: PMC5747997.
15: Matsuura K, Kajikawa H, Tabei KI, Satoh M, Kida H, Nakamura N, Tomimoto H. The effectiveness of istradefylline for the treatment of gait deficits and sleepiness in patients with Parkinson's disease. Neurosci Lett. 2018 Jan 1;662:158-161. doi: 10.1016/j.neulet.2017.10.018. Epub 2017 Oct 13. PubMed PMID: 29031781.
16: Yabe I, Kitagawa M, Takahashi I, Matsushima M, Sasaki H. The Efficacy of Istradefylline for Treating Mild Wearing-Off in Parkinson Disease. Clin Neuropharmacol. 2017 Nov/Dec;40(6):261-263. doi: 10.1097/WNF.0000000000000249. PubMed PMID: 28976411.
17: Mukai M, Uchimura T, Zhang X, Greene D, Vergeire M, Cantillon M. Effects of Rifampin on the Pharmacokinetics of a Single Dose of Istradefylline in Healthy Subjects. J Clin Pharmacol. 2018 Feb;58(2):193-201. doi: 10.1002/jcph.1003. Epub 2017 Sep 7. PubMed PMID: 28881378; PubMed Central PMCID: PMC5811788.
18: Suzuki K, Miyamoto M, Miyamoto T, Uchiyama T, Watanabe Y, Suzuki S, Kadowaki T, Fujita H, Matsubara T, Sakuramoto H, Hirata K. Istradefylline improves daytime sleepiness in patients with Parkinson's disease: An open-label, 3-month study. J Neurol Sci. 2017 Sep 15;380:230-233. doi: 10.1016/j.jns.2017.07.045. Epub 2017 Jul 29. PubMed PMID: 28870576.
19: Ko WKD, Camus SM, Li Q, Yang J, McGuire S, Pioli EY, Bezard E. An evaluation of istradefylline treatment on Parkinsonian motor and cognitive deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaque models. Neuropharmacology. 2016 Nov;110(Pt A):48-58. doi: 10.1016/j.neuropharm.2016.07.012. Epub 2016 Jul 14. PubMed PMID: 27424102.
20: Kitta T, Yabe I, Takahashi I, Matsushima M, Sasaki H, Shinohara N. Clinical efficacy of istradefylline on lower urinary tract symptoms in Parkinson's disease. Int J Urol. 2016 Oct;23(10):893-894. doi: 10.1111/iju.13160. Epub 2016 Jul 8. PubMed PMID: 27388933.